molecular formula C14H14N4O3 B13462190 3-(6-amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

3-(6-amino-2-methyl-4-oxo-4H-quinazolin-3-yl)-piperidine-2,6-dione

Cat. No.: B13462190
M. Wt: 286.29 g/mol
InChI Key: MEQJEESFIJDGQS-UHFFFAOYSA-N
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Description

3-(6-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(6-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

3-(6-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(6-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways within cells. This compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-amino-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)piperidine-2,6-dione is unique due to its specific chemical structure, which combines the quinazolinone core with the piperidine-2,6-dione moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

3-(6-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C14H14N4O3/c1-7-16-10-3-2-8(15)6-9(10)14(21)18(7)11-4-5-12(19)17-13(11)20/h2-3,6,11H,4-5,15H2,1H3,(H,17,19,20)

InChI Key

MEQJEESFIJDGQS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)N)C(=O)N1C3CCC(=O)NC3=O

Origin of Product

United States

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